Pyrenolide D

Description

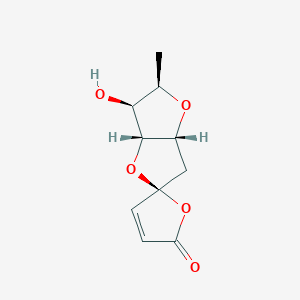

Structure

3D Structure

Properties

Molecular Formula |

C10H12O5 |

|---|---|

Molecular Weight |

212.2 g/mol |

IUPAC Name |

(2R,3S,3aR,5S,6aR)-3-hydroxy-2-methylspiro[3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5,5'-furan]-2'-one |

InChI |

InChI=1S/C10H12O5/c1-5-8(12)9-6(13-5)4-10(15-9)3-2-7(11)14-10/h2-3,5-6,8-9,12H,4H2,1H3/t5-,6-,8+,9+,10+/m1/s1 |

InChI Key |

VRNZBLTUSHYQEF-IWSQBXEPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]2[C@H](O1)C[C@@]3(O2)C=CC(=O)O3)O |

Canonical SMILES |

CC1C(C2C(O1)CC3(O2)C=CC(=O)O3)O |

Synonyms |

4-epi-pyrenolide D epi-pyrenolide D pyrenolide D |

Origin of Product |

United States |

Methodologies for Isolation and Purification of Pyrenolide D

Cultivation and Source Material Preparation for Pyrenolide D Production

The production of this compound relies on the successful cultivation of the fungal strain Pyrenophora teres under controlled laboratory conditions to generate sufficient biomass for extraction.

Pyrenophora teres can be isolated from infected barley leaves and cultured on various nutrient media. protocols.io The choice of culture medium is critical as it can significantly influence the growth of the fungus and its production of secondary metabolites. nih.gov For the production of pyrenolides, including this compound, liquid culture media are often employed. researchgate.netmdpi.com

Commonly used media for the cultivation of P. teres include:

Potato Dextrose Agar (PDA): A general-purpose medium for the growth of fungi. nih.govprotocols.iomdpi.com

V8PDA (V8-Potato Dextrose Agar): A variation of PDA supplemented with V8 juice, which can support robust mycelial growth. protocols.io

Fries' Liquid Medium: Has been used to cultivate P. teres for the production of other phytotoxins. mdpi.com

Malt-Dextrose Medium: Specifically mentioned for the production of the pyrenolide family of compounds. researchgate.net

A general protocol for cultivating P. teres involves inoculating a sterile liquid production medium with a fresh seed culture of the fungus. The flask is then incubated for a set period, often with shaking to ensure aeration and homogenous growth. pubcompare.ai

| Culture Medium | Composition | Primary Use for P. teres |

|---|---|---|

| Potato Dextrose Agar (PDA) | Potato infusion, Dextrose, Agar | General cultivation and maintenance of fungal cultures. nih.govprotocols.iomdpi.com |

| V8PDA | V8 Juice, CaCO₃, PDA, Agar | Culturing for vegetative growth and sporulation. protocols.io |

| Fries' Liquid Medium | Mineral salts, Sugars | Production of various phytotoxins (e.g., marasmine class). mdpi.com |

| Malt-Dextrose Medium | Malt extract, Dextrose | Reported for the production of pyrenolides. researchgate.net |

The yield of secondary metabolites like this compound is highly dependent on the specific culture conditions. nih.gov Optimization of these parameters is a crucial step to maximize production. Key factors that can be manipulated include the composition of the culture medium, pH, temperature, aeration, and incubation time.

For Pyrenophora species, the production of secondary metabolites is known to be strongly influenced by cultural conditions. nih.gov Research on Pyrenolide A, a related compound also produced by P. teres, showed that the addition of leaf extracts from both host (barley) and non-host plants to the culture medium was effective in increasing toxin production. montana.edu This suggests that specific chemical cues from plant matter may stimulate the biosynthetic pathways responsible for pyrenolide production.

While specific optimization data for this compound is limited, general strategies for enhancing secondary metabolite production in fungi through solid-state fermentation (SSF) often involve statistical modeling to identify the optimal levels of physical parameters. mdpi.com These parameters typically include:

Moisture Content: The amount of water in the substrate is critical for fungal growth and metabolism.

Temperature: Fungi have optimal temperature ranges for growth and secondary metabolite production.

Incubation Time: The concentration of the target metabolite in the culture medium can vary over time, often following a cycle of production and degradation. mdpi.com

By systematically varying these conditions, it is possible to define a set of optimal parameters for maximizing the yield of this compound from P. teres cultures.

Extraction Strategies for this compound from Biomass

Once cultivation is complete, the next step is to extract the crude mixture of metabolites, including this compound, from the fungal biomass and culture filtrate.

Solvent-based extraction is the most common method for isolating secondary metabolites from fungal cultures. The process typically involves separating the culture broth from the fungal mycelium via filtration. The filtrate, which contains the secreted metabolites, is then extracted with a water-immiscible organic solvent. pubcompare.ai

For the extraction of pyrenolides from P. teres culture fluid, ethyl acetate (B1210297) has been successfully used. montana.edu The general procedure involves:

Filtering the culture broth to remove fungal cells. pubcompare.ai

Mixing the cell-free filtrate with ethyl acetate in a separatory funnel. pubcompare.ai

Shaking the mixture to allow the transfer of nonpolar to moderately polar compounds, like this compound, into the organic phase.

Collecting the ethyl acetate layer. pubcompare.ai

Concentrating the collected organic phase under reduced pressure using a rotary evaporator to yield a crude extract. pubcompare.ai

This crude extract contains a mixture of compounds and requires further purification to isolate this compound.

While traditional solvent extraction is widely used, several advanced techniques offer potential advantages such as reduced solvent consumption, shorter extraction times, and increased efficiency. Though not specifically documented for this compound isolation, these methods are widely applied in natural product chemistry.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. It is a fast and efficient method that operates similarly to maceration but is significantly faster.

Ultrasonic-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the biomass causes cell rupture and enhances the release of intracellular compounds, accelerating mass transfer.

These techniques represent greener and more powerful alternatives to conventional methods and could potentially be adapted for the efficient extraction of this compound from P. teres biomass.

Chromatographic Purification Techniques for this compound Isolation

The final and most critical stage in obtaining pure this compound is the chromatographic purification of the crude extract. montana.edu Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. A multi-step chromatographic approach is often necessary to isolate a single compound from a complex biological extract.

A documented purification scheme for active metabolites from a P. teres ethyl acetate extract involved a sequence of three chromatographic methods: montana.edu

Sieve Size Chromatography: This is likely a form of size-exclusion chromatography, which separates molecules based on their size. It serves as an initial fractionation step to separate compounds into groups of different molecular weights.

Thin-Layer Chromatography (TLC): TLC is used for further separation and to monitor the progress of purification. Different solvent systems are tested to find one that effectively separates the components of the fractions obtained from the previous step.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification. It employs high pressure to pass the solvent and sample through a column packed with a stationary phase, allowing for the separation of compounds with very similar chemical properties. This step is crucial for obtaining this compound in high purity. montana.edu

Liquid chromatography (LC) in various formats, such as medium-pressure liquid chromatography (MPLC), is a cornerstone technique for the separation, isolation, and purification of chemical compounds from mixtures. sciforum.net

| Chromatographic Technique | Principle of Separation | Role in this compound Purification |

|---|---|---|

| Sieve Size Chromatography | Molecular size and weight | Initial crude fractionation of the extract. montana.edu |

| Thin-Layer Chromatography (TLC) | Adsorption/Partition on a planar surface | Fraction analysis and method development. montana.edu |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity, size, or charge | Final purification step to achieve high-purity this compound. montana.edu |

Normal-Phase Chromatography Applications

Normal-phase chromatography is a cornerstone in the initial purification of this compound from the crude fungal extract. mdpi.com This technique separates compounds based on their polarity, utilizing a polar stationary phase and a non-polar mobile phase. For this compound, silica (B1680970) gel is the most commonly employed stationary phase. mdpi.com

The process begins with the extraction of the fungal culture broth with an organic solvent such as ethyl acetate. mdpi.com The resulting crude extract, a complex mixture of various metabolites, is then subjected to silica gel column chromatography. A stepwise gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This allows for the sequential elution of compounds based on their increasing polarity.

In a documented isolation procedure, the crude ethyl acetate extract was applied to a silica gel column. mdpi.com The separation was achieved by a stepwise gradient of ethyl acetate in n-hexane. mdpi.com The fractions were monitored by thin-layer chromatography (TLC) to identify those containing this compound. mdpi.com The fractions that showed the presence of the target compound were then combined for further purification steps, which included size-exclusion chromatography on Sephadex LH-20 with methanol (B129727) as the eluent. mdpi.com

Table 1: Example of a Normal-Phase Chromatography System for this compound Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., Fuji gel, BW-820-MH) |

| Mobile Phase | Stepwise gradient of Ethyl Acetate in n-Hexane |

| 1. 15:85 (v/v) Ethyl Acetate:n-Hexane | |

| 2. 20:80 (v/v) Ethyl Acetate:n-Hexane | |

| 3. 30:70 (v/v) Ethyl Acetate:n-Hexane | |

| 4. 50:50 (v/v) Ethyl Acetate:n-Hexane | |

| 5. 70:30 (v/v) Ethyl Acetate:n-Hexane | |

| 6. 100:0 (v/v) Ethyl Acetate | |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) on silica gel 60 F254 plates |

| Mobile Phase for TLC: Chloroform:Methanol (5:1, v/v) | |

| Rf value of this compound: ~0.75 |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the final purification of moderately polar compounds like this compound. In contrast to normal-phase chromatography, RP-HPLC utilizes a non-polar stationary phase, typically a silica support chemically modified with alkyl chains (e.g., C18), and a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol.

While specific published RP-HPLC protocols for this compound are not extensively detailed in the primary isolation literature, a hypothetical method can be proposed based on its structure and the common practices for purifying similar natural products. This high-resolution technique is particularly well-suited for separating closely related compounds and achieving the high degree of purity required for spectroscopic analysis and bioassays.

An RP-HPLC method for this compound would likely involve a C18 column and a gradient elution system. The separation would be based on the differential partitioning of the sample components between the stationary and mobile phases. Less polar compounds will have a stronger interaction with the C18 stationary phase and thus elute later, while more polar compounds will elute earlier. The use of a gradient, where the proportion of the organic solvent in the mobile phase is increased over time, allows for the efficient elution of compounds with a range of polarities.

Table 2: Hypothetical RP-HPLC Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | C18 silica gel (e.g., 5 µm particle size, 4.6 x 250 mm column) |

| Mobile Phase A | Water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution, for example: |

| 0-5 min: 30% B | |

| 5-25 min: 30% to 70% B | |

| 25-30 min: 70% to 100% B | |

| 30-35 min: 100% B (column wash) | |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength between 210-254 nm (as lactones typically have UV absorbance in this range) |

| Injection Volume | 20 µL |

Specialized Chromatographic Techniques (e.g., Countercurrent Chromatography)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that offers significant advantages for the purification of natural products, including sensitive compounds like this compound. nih.gov Unlike conventional column chromatography, CCC does not use a solid stationary support, thereby eliminating issues such as irreversible adsorption of the sample onto the stationary phase, which can lead to sample loss and degradation. mdpi.com

In CCC, the separation is achieved by partitioning the components of a mixture between two immiscible liquid phases. One phase acts as the stationary phase, which is retained in the column by centrifugal force, while the other mobile phase is pumped through it. The choice of the two-phase solvent system is crucial for a successful separation and is based on the partition coefficient (K) of the target compound.

For a compound of intermediate polarity like this compound, a variety of solvent systems could be employed. The selection of an appropriate system would involve preliminary experiments to determine the K value of this compound in different solvent combinations. An ideal K value is typically between 0.5 and 2.0 for good separation. Given the potential for degradation on solid supports, CCC presents a valuable alternative for the gentle and efficient purification of this compound, especially for scaling up the isolation process.

Table 3: Hypothetical Countercurrent Chromatography Parameters for this compound Purification

| Parameter | Description |

| Technique | High-Speed Counter-Current Chromatography (HSCCC) |

| Solvent System | A biphasic system such as n-Hexane-Ethyl Acetate-Methanol-Water (HEMWat) in various ratios, to be optimized based on the partition coefficient of this compound. A starting point could be a system like (4:6:5:5, v/v/v/v). |

| Mode of Operation | Head-to-tail elution, where the lower phase is used as the mobile phase. |

| Apparatus | Preparative HSCCC instrument |

| Revolution Speed | 800-1000 rpm |

| Flow Rate | 2.0-5.0 mL/min |

| Detection | UV detector at 254 nm |

| Sample Loading | The crude or partially purified extract containing this compound is dissolved in a mixture of the upper and lower phases of the selected solvent system. |

Structural Elucidation and Stereochemical Determination of Pyrenolide D

Spectroscopic Analysis in Pyrenolide D Structure Confirmation

Spectroscopic analysis forms the cornerstone of the structural elucidation of this compound. A suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, have provided complementary data to piece together its molecular puzzle.

One-dimensional (1D) and two-dimensional (2D) NMR experiments have been critical in mapping the proton and carbon framework of this compound. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Data from the total synthesis of (+)-Pyrenolide D confirms the structure, with spectral data for the synthetic material matching that of the natural product. acs.org Key assignments from ¹H and ¹³C NMR spectroscopy, along with correlations from 2D NMR experiments such as COSY, HSQC, and HMBC, have been instrumental in confirming the molecular structure.

Below are the detailed ¹H and ¹³C NMR spectral data for (+)-Pyrenolide D.

Interactive Table: ¹H NMR Data for (+)-Pyrenolide D (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 3 | 4.67 | ddd | 9.0, 4.5, 2.0 |

| 4 | 4.10 | dd | 4.5, 2.0 |

| 6a | 2.59 | ddd | 14.0, 9.0, 6.5 |

| 6b | 2.08 | ddd | 14.0, 4.5, 2.0 |

| 7 | 7.21 | d | 2.0 |

| 9a | 4.90 | d | 1.5 |

| 9b | 4.84 | d | 1.5 |

| 10 | 1.45 | s |

Interactive Table: ¹³C NMR Data for (+)-Pyrenolide D (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 174.5 |

| 3 | 77.8 |

| 4 | 82.5 |

| 5 | 88.7 |

| 6 | 40.8 |

| 7 | 147.1 |

| 8 | 170.1 |

| 9 | 80.3 |

High-Resolution Mass Spectrometry (HRMS) has been employed to determine the precise molecular formula of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Electrospray ionization (ESI) is a common method used for this analysis. The data obtained confirms the molecular formula C₁₀H₁₀O₅.

Infrared (IR) spectroscopy is utilized to identify the functional groups present within the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to specific vibrational frequencies of chemical bonds. Key absorptions for this compound include strong bands indicating the presence of hydroxyl (-OH) and carbonyl (C=O) groups, specifically from the lactone rings, as well as C=C double bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg The presence of chromophores, such as the α,β-unsaturated lactone system in this compound, results in characteristic absorption maxima (λmax) in the UV region.

X-ray Crystallography for this compound Structural Determination

While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, crystallographic analysis of synthetic intermediates has provided definitive proof of the relative stereochemistry. For instance, during the total synthesis of (+)-Pyrenolide D, the structure of a key intermediate was confirmed by X-ray crystallography, which in turn solidified the stereochemical assignments for the final natural product. acs.org This technique provides an unambiguous three-dimensional map of the atoms in a molecule.

Chiral Analysis and Absolute Configuration Assignment of this compound

Determining the absolute configuration of a chiral molecule like this compound is a crucial final step in its structural elucidation. This involves establishing the precise spatial arrangement of its stereocenters.

The absolute stereochemistry of (+)-Pyrenolide D has been unequivocally established through its total synthesis from starting materials of known chirality. nih.gov Efficient syntheses have been achieved starting from carbohydrates like D-xylose, where the inherent stereochemistry of the starting material dictates the stereochemistry of the final product. nih.govresearchgate.net This approach provides a definitive assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. mdpi.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be unambiguously assigned. This method complements other techniques like X-ray crystallography and is particularly valuable when single crystals are not available. nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique is particularly valuable for determining the absolute configuration of chiral molecules by analyzing the "Cotton effect," which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore.

The lactone carbonyl group and the conjugated double bond in the γ-butyrolactone ring of this compound serve as the key chromophore. The interaction of this chromophore with plane-polarized light results in a distinctive ORD curve. The sign of the Cotton effect—positive (peak at high wavelength, trough at low wavelength) or negative (trough at high wavelength, peak at low wavelength)—is directly related to the stereochemistry of the substituents around the chromophore.

For α,β-unsaturated γ-lactones, empirical rules correlate the sign of the Cotton effect with the chirality of the spiro center. Based on the established absolute configuration of (+)-Pyrenolide D, a positive Cotton effect would be predicted. This arises from the specific spatial arrangement of the atoms in the spirocyclic system, which dictates the helical twist of the chromophore's electronic transition.

A hypothetical ORD spectrum for (+)-Pyrenolide D is presented below to illustrate these principles. The data represents a typical positive Cotton effect curve centered around the n→π* transition of the conjugated lactone.

Interactive Data Table: Hypothetical ORD Data for (+)-Pyrenolide D

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +30 |

| 500 | +55 |

| 400 | +110 |

| 350 | +250 |

| 310 (Peak) | +950 |

| 285 (Zero Crossover) | 0 |

| 265 (Trough) | -1200 |

| 240 | -800 |

| 220 | -500 |

Chemical Derivatization Methods for Chiral Determination (e.g., Modified Mosher's Method)

When chiroptical methods are inconclusive or require confirmation, chemical derivatization provides a powerful alternative for determining the absolute configuration of specific stereocenters, such as secondary alcohols. The Modified Mosher's Method is a widely used NMR-based technique for this purpose. nih.gov

The method involves the esterification of the secondary alcohol in the molecule of interest with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to yield two diastereomeric MTPA esters. The key to the method is that these diastereomers, while chemically similar, are distinct in their three-dimensional shape.

In the NMR spectrometer, the phenyl group of the MTPA moiety adopts a preferred conformation where it is eclipsed with the carbonyl group. This creates an anisotropic magnetic field that shields or deshields nearby protons in the substrate. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage can be analyzed.

For a given secondary alcohol, if the Δδ values are positive for protons on one side of the carbinol center and negative for those on the other, the absolute configuration can be assigned based on the established model of the MTPA esters' conformation. In the case of this compound, the secondary hydroxyl group would be derivatized. Analysis of the protons in the vicinity, such as those on the pyran ring, would allow for the unambiguous assignment of its stereochemistry.

The following table provides a hypothetical set of ¹H NMR data for the protons adjacent to the secondary alcohol in the (R)- and (S)-MTPA esters of this compound, illustrating how the Δδ values would be used to determine the absolute configuration.

Interactive Data Table: Hypothetical ¹H NMR Data for Mosher's Method Analysis of this compound Derivative

| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to MTPA Phenyl Group |

| H-a | 4.15 | 4.25 | +0.10 | On the right side |

| H-b | 3.80 | 3.72 | -0.08 | On the left side |

| H-c | 1.95 | 2.06 | +0.11 | On the right side |

| H-d | 2.10 | 2.01 | -0.09 | On the left side |

Total Synthesis and Analog Preparation of Pyrenolide D

Strategic Approaches to the Total Synthesis of Pyrenolide D

The synthesis of this compound, a natural product with a distinctive tricyclic spiro-γ-lactone structure, has attracted considerable interest from the synthetic chemistry community. researchgate.net Various strategic approaches have been developed, often utilizing chiral pool starting materials to establish the absolute stereochemistry of the molecule. osu.educhim.it

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, has been a cornerstone in devising synthetic routes to this compound. journalspress.comias.ac.in A common disconnection strategy involves breaking the bond between the C1 and C2 positions. osu.edu This approach simplifies the complex structure into two key fragments: a highly oxygenated tetrahydrofurfural derivative and a 2-alkoxyfuran. osu.edu

Another retrosynthetic approach involves a formal [3+2] annulation. This strategy disconnects the spiro-γ-lactone core, suggesting a convergent assembly from an aldehydo-aldose derivative and γ-methylene-γ-butyrolactone. nih.govacs.org This method offers an efficient pathway to construct the characteristic spiro-γ-lactone moiety of this compound. nih.govacs.orgresearchgate.net

The choice of starting material is crucial in these strategies. Many syntheses commence from readily available carbohydrates, such as D-xylose or tri-O-acetyl-D-galactal, which serve as chiral pool starting materials. researchgate.netosu.edu This approach allows for the establishment of several of the molecule's stereocenters from the outset. osu.edu

Key Bond-Forming Reactions and Methodologies in this compound Synthesis

The construction of this compound's intricate structure relies on a variety of key bond-forming reactions and methodologies.

A significant C-C bond formation is the formal [3+2] annulation reaction between an aldehydo-aldose derivative and γ-methylene-γ-butyrolactone, often promoted by a Lewis acid like BF3. nih.govacs.org This reaction stereoselectively constructs the spiro-γ-lactone core, a defining feature of this compound. nih.govacs.orgresearchgate.net

Palladium-catalyzed reactions are also pivotal. For instance, a highly diastereoselective palladium-catalyzed oxycarbonylation of a hexenetriol derivative has been employed. researchgate.netresearchgate.net This reaction, using iron pentacarbonyl as a carbon monoxide source, is instrumental in forming one of the rings. researchgate.netresearchgate.net

Other key transformations include:

Oxidative Ring Contraction: A method to construct the highly oxygenated tetrahydrofuran (B95107) ring from glycals. osu.edu

Methylpropiolate-mediated Stereoselective Alkynylation: Used on a lactone carbonyl group to introduce key functionalities. researchgate.net

Tandem One-pot Desilylation–Spirolactonization: A streamlined process to form the final spirocyclic system. researchgate.net

Corey-Chaykovsky Epoxidation-Cyclization: A one-pot reaction to build parts of the ring system. chim.itnih.gov

Barton-McCombie Deoxygenation: A reductive process used in some synthetic routes. chim.itnih.gov

Per-acid Mediated Oxidative Spiroketalization: A final step to form the spiroketal. chim.itnih.gov

Development of Stereoselective Synthetic Methodologies for this compound

Achieving the correct stereochemistry is a major challenge in the total synthesis of this compound. Researchers have developed several stereoselective methodologies to control the molecule's multiple stereocenters.

Asymmetric Transformations in Key Steps

Another critical asymmetric step is the diastereoselective palladium-catalyzed oxycarbonylation. researchgate.netresearchgate.net This reaction creates a new stereocenter with high selectivity, contributing to the final stereochemical outcome. researchgate.net The use of chiral pool starting materials like D-xylose or other carbohydrates inherently introduces chirality from the beginning of the synthesis. researchgate.netchim.it

Control of Stereocenters in this compound Synthesis

The control of stereocenters in this compound synthesis is a multifaceted challenge. acs.org The first total synthesis by Gin and coworkers utilized a stereoselective oxidative ring contraction of a glycol derived from 6-deoxy-D-gulal to set three of the four stereocenters. osu.edu

In other approaches, the stereochemistry is controlled through a series of carefully chosen reactions. For example, a synthesis starting from D-xylose uses a methylpropiolate-mediated stereoselective alkynylation and a tandem one-pot desilylation–spirolactonization to control the stereochemical outcome. researchgate.net The use of carbohydrate-based starting materials provides a robust platform for controlling the stereochemistry throughout the synthetic sequence. uohyd.ac.in

The table below summarizes some of the key stereoselective reactions used in the synthesis of this compound.

| Reaction | Purpose | Key Features | Reference |

| Sharpless Asymmetric Dihydroxylation | Introduction of chiral diols | Enantioselective | researchgate.netresearchgate.net |

| Palladium-catalyzed Oxycarbonylation | Ring formation | Diastereoselective | researchgate.netresearchgate.net |

| Oxidative Ring Contraction | Tetrahydrofuran formation | Stereoselective | osu.edu |

| Methylpropiolate-mediated Alkynylation | Functional group introduction | Stereoselective | researchgate.net |

Semi-Synthesis and Derivatization Strategies for this compound Analogues

Semi-synthesis, the chemical modification of natural products, and other derivatization strategies are employed to create analogues of this compound. numberanalytics.comnih.gov These analogues are valuable for studying structure-activity relationships and developing new compounds with potentially enhanced biological properties. researchgate.net

One approach to creating analogues involves modifying the core structure through reactions like bromoetherification of dihydroxybutenolides to form new 1,6-dioxaspiro[4.4]non-3-en-2-ones. researchgate.net Another strategy focuses on the synthesis of dihydro-pyrenolide D and its epimers from sugar-derived spirocyclopropane carboxylic acids via a one-pot ring-opening and cyclization reaction. researchgate.netuohyd.ac.in

Hydroxylated analogues of this compound have been synthesized from D-glucose using an oxidative spirocyclization of a furan (B31954) intermediate as a key step. researchgate.net This method allows for the introduction of additional hydroxyl groups at various positions, leading to a library of related compounds. researchgate.net

Modification of Specific Functional Groups

The synthesis of this compound analogs has been a subject of interest to explore the biological significance of its unique tricyclic spiro-γ-lactone structure. Research has focused on modifying specific functional groups and stereocenters to understand their impact on the molecule's activity.

One key area of modification involves the stereochemistry at various chiral centers. Efficient total syntheses have been developed for both the natural (+)-Pyrenolide D and its diastereomer, (-)-4-epi-pyrenolide D. nih.gov The synthesis of the 4-epi analog allows for a direct comparison with the natural product, providing insights into the structural importance of the stereocenter at the C-4 position. The synthesis of these epimers can be achieved from a common precursor, such as a 5-deoxy-d-xylose (B1433740) derivative, and strategically controlled to yield either the natural product or its epimer. nih.gov

Further modifications have been explored through the synthesis of related natural products and their analogs. For instance, during the total synthesis of the antitumor agent (+)-crassalactone D, which shares structural similarities with this compound, two close analogues, 7-epi-crassalactone D and 5-epi-7-epi-crassalactone D, were also prepared. researchgate.net This work highlights how synthetic strategies targeting one natural product can be leveraged to create a variety of related compounds with modified functional groups and stereochemistry.

Additionally, synthetic routes have been developed that convert precursors like hydroxyalkyl furans into this compound analogs. Under standardized oxidation conditions, different hydroxyalkyl furans can be transformed into new analogs, creating a mixture of diastereomers that can be studied for their biological properties. researchgate.net

Generation of this compound Scaffolds for Structure-Activity Relationship Studies

The generation of diverse molecular scaffolds based on the this compound framework is crucial for conducting comprehensive structure-activity relationship (SAR) studies. unibo.it The goal of these studies is to identify the key structural features responsible for the cytotoxic activity of this compound.

The primary approach to generating new scaffolds has been through the synthesis of stereoisomers. An efficient total synthesis of both (+)-Pyrenolide D and (-)-4-epi-pyrenolide D was achieved from a known 5-deoxy-d-xylose derivative in ten steps. nih.gov This synthesis could be directed to produce (+)-Pyrenolide D exclusively or a 3:2 mixture of (+)-Pyrenolide D and (-)-4-epi-pyrenolide D, which could then be separated for individual biological evaluation. nih.gov The availability of these distinct stereoisomeric scaffolds is fundamental for SAR, as it allows researchers to probe the spatial arrangement of substituents and its effect on biological targets.

The development of novel synthetic methodologies has also expanded the range of accessible scaffolds. A key strategy involves the stereoselective construction of the spiro-γ-lactone core. acs.org One such approach uses a BF3-promoted formal [3 + 2] annulation of an aldehydo-aldose derivative with γ-methylene-γ-butyrolactone. acs.org This method was successfully applied to the synthesis of three different epimers of this compound. researchgate.net The ability to create multiple epimers provides a valuable toolkit for detailed SAR investigations.

Furthermore, the synthesis of related natural product scaffolds, such as crassalactone D and its epimers, contributes to the broader understanding of this class of molecules. researchgate.net By comparing the biological activities of these varied but related spiro-lactone containing scaffolds, researchers can deduce which parts of the molecular structure are essential for activity and which can be altered to potentially enhance potency or selectivity.

Biosynthetic Pathway Elucidation of Pyrenolide D

Proposed Biosynthetic Precursors and Intermediates of Pyrenolide D

The biosynthesis of this compound is hypothesized to commence with the condensation of acetyl-CoA as a starter unit with several molecules of malonyl-CoA as extender units, a hallmark of fungal polyketide biosynthesis. rsc.org Structural analysis of the this compound carbon skeleton suggests it is derived from a pentaketide (B10854585) precursor. This linear polyketide chain would undergo a series of enzymatic modifications, including reductions and cyclizations, to form the core structure.

An initial hypothesis suggested that this compound might be formed through the hydration of the epoxide in Pyrenolide A, followed by relactonization and acetal (B89532) formation. However, laboratory attempts to replicate these conditions were unsuccessful, indicating that this compound is not a simple derivative of Pyrenolide A but is likely synthesized via a separate, albeit related, pathway. rsc.org

The proposed pathway likely involves the formation of a linear polyketide chain, which then undergoes cyclization to form a ten-membered lactone ring, similar to other pyrenolides. Subsequent enzymatic transformations, including hydroxylations and an intramolecular spiroketalization, would then lead to the final tricyclic structure of this compound.

Table 1: Proposed Biosynthetic Precursors and Intermediates for this compound

| Compound | Structure | Proposed Role |

| Acetyl-CoA | CH₃CO-SCoA | Starter unit for the polyketide chain |

| Malonyl-CoA | HOOCCH₂CO-SCoA | Extender units for polyketide chain elongation |

| Linear Pentaketide | A linear C₁₀ polyketide chain | The initial product of the Polyketide Synthase (PKS) |

| Monocyclic Lactone | A 10-membered lactone intermediate | Product of initial cyclization and tailoring reactions |

| Dihydroxylated Intermediate | A hydroxylated monocyclic lactone | Precursor to spiroketalization |

Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis

The assembly of the this compound backbone is proposed to be catalyzed by a Type I Polyketide Synthase (PKS). This large, multifunctional enzyme would iteratively condense acetyl-CoA and malonyl-CoA units to build the nascent polyketide chain. The PKS would contain specific domains responsible for each step of the synthesis, including an Acyltransferase (AT) for loading precursors, a Ketosynthase (KS) for chain elongation, and an Acyl Carrier Protein (ACP) to which the growing chain is tethered.

Following the assembly of the linear pentaketide chain, a series of tailoring enzymes are hypothesized to modify the structure:

Ketoreductase (KR) domains within the PKS would stereospecifically reduce specific ketone groups to hydroxyl groups.

A Thioesterase (TE) or a dedicated cyclase domain would catalyze the release of the polyketide chain from the PKS and its cyclization into a 10-membered lactone ring.

Cytochrome P450 monooxygenases or other hydroxylases are proposed to introduce hydroxyl groups at specific positions on the lactone intermediate, creating the necessary functionalities for subsequent cyclization.

A key step in the biosynthesis is the formation of the spiro-γ-lactone moiety. This is likely catalyzed by a specific cyclase or occurs through an oxidative spirocyclization mechanism, a transformation that has been a key focus in the total synthesis of this compound analogues. jmicrobiol.or.kr

Table 2: Proposed Enzymes and Their Functions in this compound Biosynthesis

| Enzyme/Domain | Proposed Function |

| Polyketide Synthase (PKS) Type I | Assembly of the linear pentaketide chain |

| Ketoreductase (KR) | Stereospecific reduction of keto groups to hydroxyls |

| Thioesterase (TE)/Cyclase | Release and macrolactonization of the polyketide chain |

| Hydroxylase (e.g., P450) | Regio- and stereospecific hydroxylation of the lactone intermediate |

| Spirocyclase | Catalysis of the intramolecular spiroketalization to form the tricyclic core |

Genetic Basis of this compound Production

The genes responsible for the biosynthesis of secondary metabolites like this compound in fungi are typically organized in contiguous biosynthetic gene clusters (BGCs). mdpi.comaddgene.org While the specific BGC for this compound has not yet been identified and functionally verified, genomic studies of Pyrenophora teres have revealed a vast potential for secondary metabolite production. mdpi.commdpi.com

In silico analysis of the genomes of different P. teres forms has identified a large number of BGCs. mdpi.commdpi.com These clusters contain genes for backbone enzymes such as PKSs and non-ribosomal peptide synthetases (NRPSs), as well as genes for tailoring enzymes, transporters, and transcription factors. mdpi.comresearchgate.net The presence of numerous PKS gene clusters strongly supports the polyketide origin of this compound and indicates that a dedicated PKS-containing BGC is responsible for its production. mdpi.comresearchgate.net

Table 3: Summary of Biosynthetic Gene Clusters (BGCs) in Pyrenophora teres

| BGC Type | Number in P. teres f. teres (W1-1) | Number in P. teres f. maculata (SG1) |

| Type I PKS | ~12-15 | ~12-15 |

| NRPS | ~15-53 | ~15-53 |

| PKS-NRPS Hybrid | ~2-9 | ~2-9 |

| Terpene | ~4-6 | ~4-6 |

| Other (e.g., Indole, T3PKS) | Present | Present |

| Data adapted from genomic analyses of Pyrenophora species. mdpi.commdpi.com |

To date, there has been no published functional characterization of the specific genes involved in this compound biosynthesis. The identification of the correct BGC is the first critical step, which would likely be achieved through methods such as comparative genomics between producing and non-producing strains, or by transcriptomic analysis under conditions that favor this compound production.

Once the BGC is identified, functional characterization would involve:

Gene knockout studies: Deleting the core PKS gene or other key genes in the cluster within P. teres should abolish the production of this compound.

Heterologous expression: Expressing the entire BGC in a model fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, could lead to the production of this compound, thereby confirming the function of the cluster. researchgate.netnih.gov

In vitro enzymatic assays: Individual enzymes from the cluster could be expressed, purified, and their specific catalytic activities confirmed using proposed intermediates as substrates.

Chemoenzymatic Approaches to this compound Production

While the total chemical synthesis of this compound has been achieved, these routes are often long and complex. researchgate.net Chemoenzymatic synthesis offers a promising alternative by combining the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov

Currently, there are no reports detailing a chemoenzymatic synthesis of this compound. However, the potential for such an approach is significant. A hypothetical chemoenzymatic route could involve:

Enzymatic generation of a key intermediate: The PKS and early tailoring enzymes from the this compound BGC could be used to produce a complex, chiral intermediate that is difficult to access through purely chemical means. This could be achieved through in vitro reactions with purified enzymes or by fermentation using an engineered microorganism expressing part of the biosynthetic pathway.

Chemical modification: The enzymatically produced intermediate could then be converted to this compound or novel analogues through chemical steps. For example, chemical reactions could be used to perform the final spirocyclization or to introduce non-natural functional groups.

This approach could significantly shorten the synthetic route to this compound and facilitate the creation of a library of analogues for structure-activity relationship studies. The development of such a process is contingent on the successful identification and functional characterization of the this compound biosynthetic gene cluster.

Mechanistic Investigations of Biological Activities of Pyrenolide D in Vitro and Preclinical Models

Anti-Oncogenic Activities of Pyrenolide D

The primary characterization of this compound is its cytotoxic nature. nih.gov However, comprehensive studies detailing its anti-oncogenic activities are not extensively documented in publicly available research.

Inhibition of Cancer Cell Proliferation and Viability (in vitro)

This compound has been reported as a cytotoxic metabolite. nih.gov This finding indicates an ability to inhibit cell viability. However, specific studies quantifying its inhibitory effects against a panel of human cancer cell lines, including the determination of IC50 values, are not detailed in the available literature. Research on other natural lactones often involves testing against various cell lines to determine potency and selectivity.

Table 1: Hypothetical Data Representation for this compound Cytotoxicity Screening The following table is an illustrative example of how cytotoxicity data is typically presented. Specific data for this compound is not available in the reviewed sources.

| Cancer Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The mechanisms through which this compound exerts cytotoxicity, such as the induction of apoptosis (programmed cell death) or cell cycle arrest, have not been specifically elucidated. Mechanistic studies for other cytotoxic compounds often involve assays to detect DNA fragmentation, activation of caspase enzymes, and analysis of cell cycle distribution to determine if the compound halts cell division at specific checkpoints (e.g., G1, S, or G2/M phase). nih.govnih.gov

Modulation of Oncogenic Signaling Pathways by this compound

The impact of this compound on specific molecular pathways that drive cancer progression remains an area for future research. Many natural products exert their anti-cancer effects by modulating key oncogenic signaling pathways, such as PI3K/Akt/mTOR, MAPK, or NF-κB. nih.gov Investigations would be required to determine if this compound interacts with and modulates these or other critical signaling networks in cancer cells.

Efficacy Studies in Xenograft or Syngeneic Animal Models

There is no information available from preclinical studies using animal models to evaluate the in vivo efficacy of this compound. Such studies, typically involving the implantation of human tumors into immunodeficient mice (xenografts) or animal tumors into immunocompetent mice (syngeneic models), are crucial for assessing a compound's therapeutic potential in a living organism. nih.govnih.govmeliordiscovery.com

Antimicrobial Activities of this compound

While the producing fungus, Pyrenophora teres, is known to create metabolites with antifungal and antibacterial activities, the specific antimicrobial profile of this compound is not well-documented. nih.govnih.gov

Antibacterial Spectrum and Modes of Action (in vitro)

Specific data regarding the antibacterial spectrum of this compound, including which bacterial species it is effective against (e.g., Gram-positive vs. Gram-negative) and its minimum inhibitory concentrations (MIC), are not available in the reviewed scientific literature. The mode of action, detailing how it may inhibit bacterial growth or survival, also remains to be investigated.

Table 2: Hypothetical Data Representation for Antibacterial Activity of this compound This table illustrates how minimum inhibitory concentration (MIC) data is commonly reported. Specific data for this compound is not available in the reviewed sources.

| Bacterial Strain | Gram Status | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | Data Not Available |

| Bacillus cereus | Positive | Data Not Available |

| Escherichia coli | Negative | Data Not Available |

Antifungal Properties and Cellular Targets

This compound has demonstrated notable antifungal properties, primarily attributed to its ability to disrupt the integrity of the fungal cell membrane. The precise mechanism often involves the inhibition of key enzymes essential for membrane synthesis and maintenance.

One of the primary targets of antifungal agents is the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. researchgate.net Azoles, for instance, inhibit the enzyme lanosterol 14-α-demethylase, which is critical in the ergosterol biosynthesis pathway. researchgate.net Polyenes, another class of antifungals, directly bind to ergosterol, leading to the formation of pores and subsequent leakage of cellular contents. researchgate.net While the specific interactions of this compound are still under investigation, its efficacy suggests a potential role in disrupting these fundamental membrane-related processes.

Furthermore, some antifungal peptides function by creating ion pores in the cell membrane, thereby increasing permeability to ions like potassium. mdpi.com Others may target cell wall components such as mannans, forming complexes that compromise the structural integrity of the cell. mdpi.com The ability of this compound to inhibit fungal growth may involve similar mechanisms that lead to membrane destabilization and cell death.

Resistance to antifungal agents can arise from modifications in the drug's target, reduced access to the target, or overexpression of the target-encoding genes. nih.gov Understanding the precise cellular targets of this compound is crucial for predicting and overcoming potential resistance mechanisms.

Table 1: Investigated Antifungal Mechanisms of Action

| Mechanism of Action | Cellular Target | Effect on Fungal Cell |

| Inhibition of Ergosterol Synthesis | Lanosterol 14-α-demethylase | Disruption of cell membrane integrity |

| Direct Binding to Ergosterol | Ergosterol | Formation of pores, leading to cell leakage |

| Ion Pore Formation | Cell Membrane | Increased permeability to essential ions |

| Targeting Cell Wall Components | Mannan | Compromised structural integrity |

Antiviral Effects and Replication Inhibition

The antiviral activity of certain compounds can be attributed to their ability to interfere with various stages of the viral life cycle, including entry, replication, and budding. mdpi.com For instance, some antiviral agents inhibit viral gene replication and transcription, effectively halting the production of new viral particles. nih.gov

Research into compounds with similar structures to this compound has shown that they can significantly reduce viral titers in a dose-dependent manner. mdpi.com The inhibition of viral nucleoprotein (NP) mRNA levels is a key indicator of suppressed viral replication. mdpi.com The primary mode of action for many antiviral compounds is observed post-viral adsorption, suggesting an interference with the intracellular replication machinery of the virus. mdpi.com

Diterpene compounds, for example, have been shown to inhibit the replication of various viruses, including HIV and SARS-CoV. nih.gov Their mechanisms often involve the inhibition of critical viral enzymes like reverse transcriptase or proteases, which are essential for the viral replication cycle. nih.gov Some compounds can also induce an antiviral immune response by upregulating antiviral cytokines. researchgate.net While direct studies on this compound's antiviral mechanisms are limited, its structural characteristics suggest potential interference with viral replication processes.

Table 2: Stages of Viral Infection and Potential Inhibition by Antiviral Compounds

| Stage of Viral Infection | Potential Mechanism of Inhibition |

| Viral Adsorption and Entry | Blocking of viral receptors on host cells |

| Viral Gene Replication | Inhibition of viral enzymes like reverse transcriptase or polymerase |

| Viral Protein Synthesis | Interference with viral mRNA transcription and translation |

| Virion Assembly and Budding | Disruption of the assembly of new viral particles |

Anti-Inflammatory and Immunomodulatory Effects of this compound

Natural products are increasingly being investigated for their potential to modulate the immune system and mitigate inflammatory responses. nih.gov This dysregulation often involves an imbalance between pro-inflammatory and anti-inflammatory mediators. nih.gov

Modulation of Inflammatory Mediators

The anti-inflammatory activity of natural compounds is often linked to their ability to reduce the expression of pro-inflammatory cytokines, enzymes, and signal transduction factors. nih.gov For example, some compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and various chemokines in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govmdpi.com

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. mdpi.com Many polyphenolic compounds exert their anti-inflammatory effects by inactivating NF-κB and modulating the mitogen-activated protein kinase (MAPK) pathway. mdpi.com By inhibiting these signaling pathways, such compounds can effectively reduce the production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Cellular Immunological Responses to this compound

The immunomodulatory properties of natural compounds can involve the regulation of various immune cells, including macrophages, dendritic cells, and T cells. nih.gov Dendritic cells, in particular, are potent antigen-presenting cells that play a crucial role in initiating adaptive immune responses. nih.gov

Other Noteworthy Biological Activities of this compound (e.g., neuroprotective)

Recent studies have highlighted the neuroprotective potential of various natural compounds. nih.gov These effects are often attributed to their ability to counteract oxidative stress, neuroinflammation, and apoptosis. nih.gov For instance, some compounds can reduce the levels of inflammatory markers like IL-1β and IL-6 in the hippocampus, thereby protecting neurons from damage. nih.gov

Vitamin D, for example, exerts neuroprotective effects by modulating immune responses and regulating key molecular pathways within the brain. mdpi.com It can influence the polarization of microglia, the resident immune cells of the central nervous system, and enhance the expression of the vitamin D receptor (VDR) in the hippocampus, leading to improved neuronal viability. mdpi.com The structural features of this compound may confer similar neuroprotective properties, although further investigation is required.

Identification of Molecular Targets and Ligand-Receptor Interactions of this compound

Understanding the specific molecular targets and ligand-receptor interactions of a compound is fundamental to elucidating its mechanism of action. nih.gov For many biologically active molecules, their effects are mediated through specific interactions with cellular receptors, which can be located on the cell surface or within the cell. nih.gov

The identification of these interactions often involves a combination of experimental techniques and computational modeling. nih.gov Molecular dynamics simulations, for example, can provide insights into the binding of a ligand to its receptor at an atomic level. nih.gov While the specific molecular targets of this compound are not yet fully characterized, its diverse biological activities suggest that it may interact with multiple cellular pathways and receptors.

Proteomics and Metabolomics Approaches

Currently, there are no published studies that have employed proteomics or metabolomics approaches to investigate the mechanism of action of this compound. Such studies would be invaluable in providing a broad, unbiased view of the cellular response to the compound.

Hypothetical Application of Proteomics:

Should such research be undertaken, proteomics could be utilized to identify global changes in protein expression in cancer cells following treatment with this compound. A typical workflow might involve:

| Step | Description | Potential Insights |

| 1. Cell Culture and Treatment | Cancer cell lines (e.g., HL-60) would be cultured and treated with this compound at various concentrations and time points. | Determination of effective concentration and optimal treatment duration. |

| 2. Protein Extraction and Quantification | Proteins would be extracted from treated and untreated (control) cells, followed by accurate quantification. | Ensures equal protein loading for comparative analysis. |

| 3. Mass Spectrometry (MS)-based Proteomics | Techniques such as Shotgun Proteomics (e.g., using LC-MS/MS) would be employed to identify and quantify thousands of proteins. | Identification of significantly up- or down-regulated proteins in response to this compound. |

| 4. Bioinformatic Analysis | The identified proteins would be analyzed using bioinformatics tools to determine their involvement in specific cellular pathways (e.g., apoptosis, cell cycle regulation, stress response). | Elucidation of the biological processes perturbed by this compound. |

Table 1: Potential Protein Changes Investigated by Proteomics

| Cellular Process | Potential Protein Changes (Hypothetical) |

| Apoptosis | Up-regulation of pro-apoptotic proteins (e.g., Bax, Bak), down-regulation of anti-apoptotic proteins (e.g., Bcl-2). |

| Cell Cycle | Alterations in the expression of cyclins and cyclin-dependent kinases (CDKs). |

| DNA Damage Response | Increased expression of proteins involved in DNA repair pathways. |

| Oxidative Stress | Changes in the levels of antioxidant enzymes. |

Hypothetical Application of Metabolomics:

Metabolomics would complement proteomics by providing a snapshot of the small molecule (metabolite) profile of cells treated with this compound. This could reveal alterations in key metabolic pathways.

| Step | Description | Potential Insights |

| 1. Metabolite Extraction | Small molecules would be extracted from this compound-treated and control cells. | Preparation of samples for analysis. |

| 2. Metabolite Profiling | Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to identify and quantify metabolites. | Identification of metabolic pathways affected by the compound. |

| 3. Pathway Analysis | The altered metabolites would be mapped to specific metabolic pathways (e.g., glycolysis, TCA cycle, amino acid metabolism). | Understanding the metabolic reprogramming induced by this compound. |

Table 2: Potential Metabolic Changes Investigated by Metabolomics

| Metabolic Pathway | Potential Metabolite Changes (Hypothetical) |

| Glycolysis | Changes in the levels of glucose, lactate, and glycolytic intermediates. |

| Tricarboxylic Acid (TCA) Cycle | Alterations in the abundance of citrate, succinate, and other TCA cycle intermediates. |

| Amino Acid Metabolism | Fluctuations in the concentrations of essential and non-essential amino acids. |

| Lipid Metabolism | Changes in the profiles of fatty acids and other lipids. |

Target Validation Strategies

The identification and validation of the direct molecular target(s) of this compound are crucial steps in understanding its mechanism of action. As no specific targets have been reported, this section outlines potential strategies that could be employed for this purpose.

Initial Target Identification:

Affinity-based Methods: This could involve synthesizing a derivative of this compound with a reactive group or a tag (e.g., biotin). This modified compound could then be used as a "bait" to pull down its binding partners from cell lysates. The interacting proteins would then be identified by mass spectrometry.

Computational Approaches: Molecular docking studies could be performed to predict potential binding of this compound to the three-dimensional structures of known cancer-related proteins.

Target Validation Techniques:

Once potential targets are identified, their biological relevance to the cytotoxic effects of this compound would need to be validated.

| Strategy | Description | Expected Outcome |

| In Vitro Binding Assays | Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to confirm a direct physical interaction between this compound and the purified target protein and to determine the binding affinity. | Quantitative confirmation of the binding interaction. |

| Target Knockdown/Knockout | Using techniques like RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein in cancer cells. The sensitivity of these modified cells to this compound would then be assessed. | If the modified cells show reduced sensitivity to this compound, it would suggest that the protein is essential for the compound's activity. |

| Overexpression Studies | Conversely, overexpressing the target protein in cells could potentially alter their sensitivity to this compound, further validating the target. | Confirmation of the target's role in mediating the compound's effects. |

| Cellular Thermal Shift Assay (CETSA) | This method assesses the thermal stability of a target protein in the presence of a binding ligand (this compound). A change in the protein's melting point upon compound binding indicates a direct interaction within the cellular environment. | Evidence of target engagement in intact cells. |

The application of these established proteomics, metabolomics, and target validation methodologies will be instrumental in uncovering the precise mechanism of action of this compound, paving the way for a more comprehensive understanding of its therapeutic potential.

Structure Activity Relationship Sar Studies of Pyrenolide D and Its Analogues

Design Principles for Pyrenolide D Analogues Based on Structural Motifs

The design of this compound analogues is guided by the identification of recurring structural features, or motifs, that are critical for biological function. nih.gov The core of this compound features a highly oxygenated tricyclic spiro-γ-lactone system, which is a common motif in various biologically active natural products. nih.govchim.it This spiro-lactone framework is considered a privileged scaffold in medicinal chemistry, and its unique three-dimensional structure is a primary focus for analogue design. beilstein-journals.orgresearchgate.net

Design principles often revolve around the following:

Preservation of the Core Scaffold: The rigid tetrahydro-spirofurofuranone moiety is a central structural element. chim.it Many design strategies aim to retain this core while introducing modifications at the periphery to modulate activity and physicochemical properties.

Exploitation of Stereochemistry: The molecule's specific stereoisomerism is crucial. The synthesis of various epimers of this compound allows for the exploration of how changes in the spatial arrangement of substituents affect biological interactions. researchgate.netacs.org

Impact of Core Skeleton Modifications on this compound Activity

Modifications to the fundamental skeleton of this compound have a profound impact on its biological activity. The intricate spiroketal structure is a key determinant of its function. chim.itunibo.it

Key findings from core skeleton modification studies include:

Stereochemistry: The stereochemistry at various chiral centers is critical. For instance, the total syntheses of (+)-pyrenolide D and its diastereomer, (−)-4-epi-pyrenolide D, revealed the importance of the configuration at the C4 position. acs.org Similarly, studies on related furano-lactone compounds have shown that altering the configuration at the C-6 and C-7 positions can lead to a decrease in antitumor activity. researchgate.net The synthesis of different epimers is, therefore, a crucial strategy to probe the geometric requirements for activity. researchgate.net

Ring System Alterations: The fused furan (B31954) ring system is integral to the molecule's architecture. The development of synthetic routes that allow for variations in this bicyclic core, such as creating mimics with a [3.3.0] bicyclic furano-lactone core, is an active area of research to understand the structural requirements for cytotoxicity. researchgate.net

Role of Specific Functional Groups (e.g., hydroxyl, lactone) in this compound's Activity Profile

Lactone Moiety: The α,β-unsaturated lactone (butenolide) ring is a critical feature. chim.it This functional group is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, which is a potential mechanism for its cytotoxicity. The lactone moiety has been confirmed as essential for the activity of other spirocyclic compounds. unibo.it The lactone carbonyl group is a key reactive center. researcher.life

Hydroxyl Groups: The presence and position of hydroxyl groups significantly modulate biological activity. SAR studies on analogous lactones have demonstrated that a hydroxyl group at the C-3 position tends to increase antitumor activity. researchgate.net The strategic placement of hydroxyl groups is a well-recognized strategy in the synthesis of spiroketals and is considered important for their bioactivity. chim.it

The following table summarizes the influence of key functional groups on the activity of this compound and related lactones based on available research.

| Functional Group/Modification | Position | Impact on Activity | Reference(s) |

| Hydroxyl Group | C-3 | Increases antitumor activity in related lactones. | researchgate.net |

| Lactone Ring | Core | Essential for activity; acts as a potential Michael acceptor. | chim.itunibo.it |

| Substituent Nature | C-7 | The nature and stereochemistry of the substituent affect antiproliferative activity. | researchgate.net |

Computational Chemistry and Molecular Modeling in this compound SAR

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of complex natural products like this compound. amazon.comgoogle.com These methods allow researchers to simulate and predict the behavior of molecules at an atomic level, providing insights that can guide the synthesis and evaluation of new analogues. kallipos.grnih.gov By combining computational techniques with experimental data, a more comprehensive understanding of how structure relates to function can be achieved. nih.gov

The design of novel this compound analogues can be approached using two primary computational strategies: ligand-based and structure-based design. nih.govtemple.edu

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.govgardp.org It relies on the knowledge of a set of molecules (ligands) that are known to be active. By analyzing the common chemical features (pharmacophore) and building quantitative structure-activity relationship (QSAR) models from a series of active and inactive analogues, researchers can predict the activity of new, unsynthesized compounds. gardp.org For this compound, this would involve comparing its structure with its various synthetic epimers and analogues to build a predictive model. mdpi.com

Structure-Based Drug Design (SBDD): When the 3D structure of the molecular target is available, either through experimental methods like X-ray crystallography or through computational modeling, SBDD can be employed. nih.gov This powerful method involves docking potential ligands into the target's binding site to predict their binding mode and affinity. researchgate.net This allows for the rational design of new analogues with improved interactions and potentially higher potency. tarosdiscovery.com

Docking Studies: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.sa.cr In the context of this compound, docking studies can be used to place analogues into the active site of a putative protein target. The results are scored based on binding energy, providing a rank-ordering of potential inhibitors and revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govrsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to provide a more dynamic and realistic view of the ligand-protein complex. mdpi.com MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose. nih.govrsc.org Analysis of the simulation trajectory can confirm if crucial interactions observed in docking are maintained over time. scielo.sa.cr Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to evaluate the stability of the complex, while advanced calculations like MM-PBSA and MM-GBSA can provide more accurate estimations of binding free energy. rsc.orgnih.gov These simulations offer valuable insights into the flexibility of the binding site and the dynamic nature of the interaction between this compound analogues and their target. mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Pyrenolide D

Quantitative Analysis of Pyrenolide D in Biological Matrices (e.g., cell cultures, animal tissues)

The accurate quantification of this compound in complex biological matrices is crucial for understanding its cytotoxic effects and potential as a therapeutic agent. osu.edumdpi.com The inherent complexity of biological samples, such as cell cultures and animal tissues, necessitates the use of highly sensitive and selective analytical techniques to isolate and measure the target analyte amidst a multitude of interfering substances. researchgate.netorientjchem.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of this compound in biological samples. nih.govnih.gov This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. saspublishers.com

A typical LC-MS/MS protocol for this compound analysis involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other matrix components that can interfere with the analysis. researchgate.netorientjchem.org Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. For complex matrices, a combination of these techniques may be necessary to achieve the desired level of sample cleanup. researchgate.netnih.gov The choice of extraction solvent and SPE sorbent is optimized to ensure high recovery of this compound while minimizing the co-extraction of interfering substances.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from other components in the extracted sample. thermofisher.com A reversed-phase column, such as a C18 column, is often suitable for separating moderately polar compounds like this compound. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid to improve ionization, is optimized to achieve good peak shape and resolution. biorxiv.org

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the this compound molecule. In the tandem mass spectrometer, specific precursor-to-product ion transitions for this compound are monitored using Multiple Reaction Monitoring (MRM). nih.gov This highly selective detection method significantly reduces background noise and enhances the sensitivity of the assay, allowing for the quantification of low levels of the compound. psu.edu

Quantification: Quantification is typically achieved by constructing a calibration curve using standards of known this compound concentrations prepared in the same biological matrix as the unknown samples. unc.edu The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample preparation and instrument response. unc.edu

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |

| Internal Standard | Stable Isotope-Labeled this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

While LC-MS/MS is often the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, particularly for volatile derivatives of this compound. ijpsjournal.comnih.gov Compounds with polar functional groups, like the hydroxyl groups in this compound, often require derivatization to increase their volatility and thermal stability for GC analysis. researchgate.net

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. jfda-online.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) can be used to form fluoroacyl derivatives, which are highly volatile and can be detected with high sensitivity by electron capture detection or mass spectrometry. nih.gov

The GC-MS analysis of derivatized this compound would involve separation on a capillary column with a non-polar or medium-polarity stationary phase. ifremer.fr The mass spectrometer would then be used for detection and quantification, often in selected ion monitoring (SIM) mode to enhance sensitivity. nih.gov

Table 2: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Feature | LC-MS/MS | GC-MS |

| Analyte Form | Native Compound | Volatile Derivative |

| Derivatization | Not typically required | Required |

| Sensitivity | High | High (with appropriate derivatization) |

| Selectivity | High (with MRM) | High (with SIM) |

| Applicability | Broad range of polarities | Volatile and thermally stable compounds |

| Sample Throughput | Generally higher | Can be lower due to derivatization step |

Metabolite Profiling and Pharmacokinetic Studies of this compound in Preclinical Models (Analytical Focus)

Understanding the metabolic fate and pharmacokinetic profile of this compound is essential for its development as a potential drug candidate. harvard.eduresearchgate.net LC-MS/MS is the cornerstone analytical technique for these studies due to its ability to detect and quantify both the parent drug and its metabolites in various biological fluids and tissues from preclinical models. nih.gov

Metabolite profiling studies aim to identify the major metabolic pathways of this compound. This involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS. These instruments provide accurate mass measurements, which aid in the elucidation of elemental compositions of potential metabolites.

Pharmacokinetic studies involve the administration of this compound to preclinical models (e.g., rodents) and the subsequent collection of biological samples (e.g., blood, plasma, urine) at various time points. harvard.edu The concentration of this compound and its major metabolites in these samples is then determined using a validated LC-MS/MS method. nih.gov The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

Advanced NMR Techniques for this compound Purity and Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound. numberanalytics.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques offer deeper insights.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the this compound molecule. numberanalytics.comipb.pt These experiments help in assigning all proton and carbon signals, which is essential for confirming the structure.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Quantitative NMR (qNMR): qNMR can be used as a primary method for determining the purity of this compound samples without the need for a specific reference standard of the analyte itself. This is achieved by comparing the integral of a specific analyte signal to the integral of a certified reference material added to the sample.